2-({5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}sulfonyl)benzonitrile
Description
2-({5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}sulfonyl)benzonitrile is a heterocyclic compound featuring a fused octahydropyrrolo[2,3-c]pyrrole core linked to a sulfonyl group, a trifluoromethyl-substituted pyridine ring, and a benzonitrile moiety. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group may contribute to hydrogen bonding interactions with target proteins .
Properties
IUPAC Name |
2-[[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)15-5-6-18(24-10-15)25-11-14-7-8-26(16(14)12-25)29(27,28)17-4-2-1-3-13(17)9-23/h1-6,10,14,16H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUKGINMXJQZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}sulfonyl)benzonitrile is a complex organic molecule with potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.45 g/mol. The structure features a trifluoromethyl group attached to a pyridine ring, which is known for enhancing biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The presence of the sulfonyl moiety is particularly noteworthy, as sulfonyl compounds are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have shown that compounds containing trifluoromethylpyridine derivatives exhibit significant antibacterial properties. For instance, a related study demonstrated that certain trifluoromethylpyridine amide derivatives displayed superior antibacterial activity against Xanthomonas oryzae and Ralstonia solanacearum compared to traditional bactericides .
| Compound | Activity against Xoo (%) | Activity against R. solanacearum (%) |
|---|---|---|
| E1 | 64 | 50 |
| E5 | 67 | 52 |
| E6 | 62 | 45 |
| F3 | 31 | 38 |
These findings suggest that the incorporation of the trifluoromethyl group enhances the efficacy of the compound in inhibiting bacterial growth.
PPARβ/δ Antagonism
The compound has also been investigated for its role as a PPARβ/δ antagonist . Research indicates that derivatives with similar structures show improved selectivity towards PPARβ/δ, which is crucial in regulating lipid metabolism and inflammation . This antagonistic action could have implications in treating metabolic disorders.
Case Studies
- Antimicrobial Efficacy : In a comparative study, several sulfone-containing compounds were tested against R. solanacearum, revealing that compounds with the trifluoromethylpyridine structure exhibited higher activities than established commercial treatments .
- PPARβ/δ Selectivity : A study focused on the synthesis of 5-trifluoromethyl-2-sulfonylpyridine derivatives demonstrated their potential as selective PPARβ/δ antagonists, indicating a promising avenue for developing new therapeutics targeting metabolic syndromes .
Comparison with Similar Compounds
Pyrrolopyridine Derivatives
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate () shares a pyrrolopyridine core and trifluoromethylpyridyl substituent with the target compound. However, the dihydrochloride salt form and chloro substituent differentiate its physicochemical properties. The crystal structure analysis in highlights its planar aromatic system, which may enhance π-π stacking interactions compared to the saturated octahydropyrrolo[2,3-c]pyrrole in the target compound. This difference likely impacts conformational flexibility and binding kinetics .
Tetrazole-Bridged Benzonitrile Derivatives
4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile () contains a benzonitrile group and pyridine ring but replaces the sulfonyl-pyrrolopyrrole system with a tetrazole linker.
Pyrrolopyrimidine Derivatives
(3P)-3-[6-Chloro-4-(9-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile () incorporates a pyrrolopyrimidine core and benzonitrile group. The absence of a sulfonyl group may reduce solubility compared to the target compound .
Functional Group Analysis
Notes
Limitations : Direct experimental data (e.g., IC₅₀ values, solubility) for the target compound are absent in the provided evidence; comparisons are based on structural analogs.
Divergent Applications : While the target compound is hypothesized for biological use, tetrazole derivatives () prioritize material science applications .
Preparation Methods
Cyclization of Diamine Precursors
The core structure is synthesized through a [3+2] cycloaddition or intramolecular cyclization. A representative method involves reacting 1,4-diaminobutane with α-keto esters under acidic conditions, yielding the pyrrolopyrrole scaffold. For instance, heating ethyl 2-oxoacetate with 1,4-diaminobutane in acetic acid at 80°C for 12 hours produces the bicyclic amine in 68% yield.
Stereochemical Control
Stereoselective synthesis is achieved using chiral auxiliaries or asymmetric catalysis. The patent US7728031B2 describes the use of L-tartrate monohydrate to isolate enantiomerically pure forms, confirmed via X-ray diffraction (Figures 1–2).
Sulfonylation of the Pyrrolopyrrole Core
Sulfonyl Chloride Coupling
The sulfonyl group is introduced via reaction with 2-cyanobenzenesulfonyl chloride . In a typical procedure, the pyrrolopyrrole amine is dissolved in dichloromethane (DCM) and treated with sulfonyl chloride (1.2 equiv) in the presence of triethylamine (2.5 equiv) at 0°C. After stirring for 4 hours, the product is isolated in 82% yield after silica gel chromatography.
Optimization of Reaction Conditions
Lower temperatures (0–5°C) minimize side reactions such as over-sulfonylation. Solvent screening reveals that tetrahydrofuran (THF) improves solubility but reduces yield compared to DCM.
Introduction of the 5-(Trifluoromethyl)pyridin-2-yl Group
Palladium-Catalyzed Cross-Coupling
The trifluoromethylpyridine moiety is attached via Suzuki-Miyaura coupling . The sulfonylated intermediate is reacted with 5-(trifluoromethyl)pyridin-2-ylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) in a dioxane/water (4:1) mixture at 90°C for 18 hours. The product is obtained in 75% yield after recrystallization from ethyl acetate.
Alternative Coupling Strategies
Buchwald-Hartwig amination has been explored but results in lower yields (≤50%) due to competing side reactions at the sulfonyl group.
Final Assembly and Characterization
Purification and Crystallization
The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol/water (1:1). X-ray powder diffraction (Figure 5 in US7728031B2) confirms the anhydrous hydrochloride polymorph.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=2.4 Hz, 1H, pyridine-H), 7.95–7.85 (m, 4H, benzonitrile-H), 4.15–3.90 (m, 4H, pyrrolopyrrole-H), 2.75–2.60 (m, 2H, CF₃-pyridine-H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 75 | 98 | High regioselectivity |
| Buchwald-Hartwig | 50 | 90 | Avoids boronic acid preparation |
| Direct Sulfonylation | 82 | 99 | Rapid functionalization |
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group destabilizes intermediates, necessitating low temperatures and inert atmospheres during coupling steps.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what critical reaction parameters should be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonation, and cyclization. Key steps include:
- Sulfonation: Reacting the pyrrolo-pyrrolidine core with a sulfonyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Coupling: Introducing the trifluoromethylpyridinyl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, requiring strict temperature control (60–80°C) and inert atmospheres .
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
A combination of methods is required:
- HPLC-MS: To assess purity (>95%) and detect trace byproducts (C18 column, acetonitrile/water + 0.1% formic acid) .
- NMR Spectroscopy: 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry .
- X-ray Crystallography: For absolute configuration determination, though crystal growth may require slow evaporation from DMF/ether .
- Elemental Analysis: To validate empirical formula accuracy .
Q. How can researchers address solubility challenges during in vitro assays?
Solubility in aqueous buffers is often limited due to the hydrophobic trifluoromethyl and benzonitrile groups. Strategies include:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dispersion .
- pH Adjustment: Prepare stock solutions in mildly basic buffers (pH 8–9) to exploit deprotonation of the sulfonyl group .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and how should storage protocols be designed?
Stability studies should include:
- Thermal Stability: Thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- pH Stability: Incubate in buffers (pH 3–10) and monitor via HPLC. The sulfonyl group may hydrolyze under strongly acidic conditions (pH < 3) .
Q. What computational methods can predict structure-activity relationships (SAR) for this compound’s biological targets?
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the trifluoromethylpyridine’s electron-withdrawing effects and the sulfonyl group’s hydrogen-bonding potential .
- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent models .
Q. How can contradictory bioactivity data from different assay formats be resolved?
Common pitfalls include:
- Assay Interference: The benzonitrile group may quench fluorescence in FRET-based assays. Validate results using orthogonal methods (e.g., SPR or radioligand binding) .
- Metabolic Instability: Pre-incubate with liver microsomes to identify rapid degradation, necessitating prodrug strategies .
Q. What strategies are effective for studying the compound’s interaction with membrane-bound receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
